molecular formula C25H26FN5O2S B2858351 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1053077-56-7

5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2858351
CAS No.: 1053077-56-7
M. Wt: 479.57
InChI Key: CUDXKFFEAISVHQ-UHFFFAOYSA-N
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Description

5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an imidazoquinazolinone core with a piperazine moiety, which is further functionalized with a fluorophenyl group. Such structural characteristics suggest potential biological activity, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one typically involves multiple steps:

    Formation of the Imidazoquinazolinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazolinone scaffold.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the imidazoquinazolinone core is replaced by the piperazine derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the intermediate with a thiol under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The piperazine and fluorophenyl groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Various Substituted Derivatives: From substitution reactions, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for studying receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its structural features are indicative of possible activity against neurological disorders, cancer, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific biological context but often include modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one
  • 5-((2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one

Uniqueness

Compared to similar compounds, 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one stands out due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a unique and valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-propyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-2-7-20-24(33)31-23(27-20)17-8-3-5-10-19(17)28-25(31)34-16-22(32)30-14-12-29(13-15-30)21-11-6-4-9-18(21)26/h3-6,8-11,20H,2,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDXKFFEAISVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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